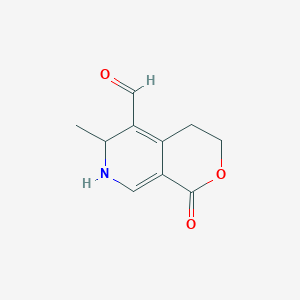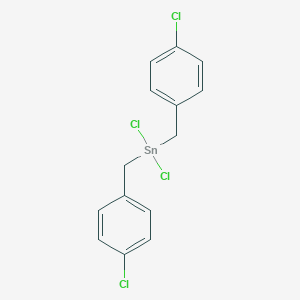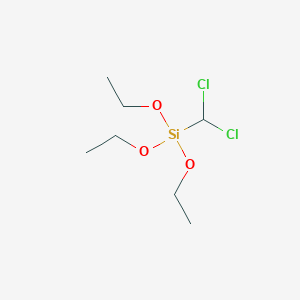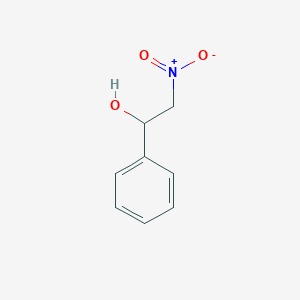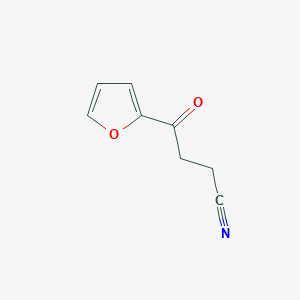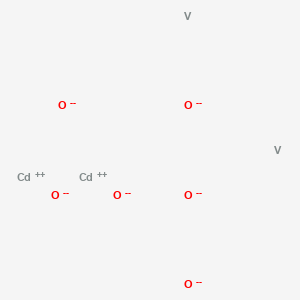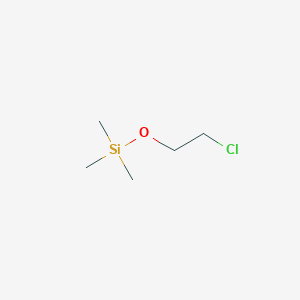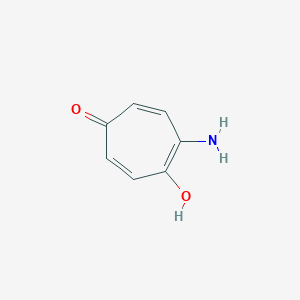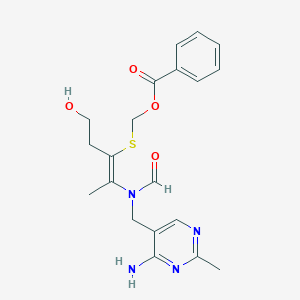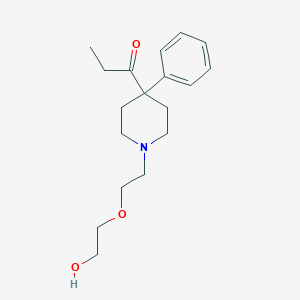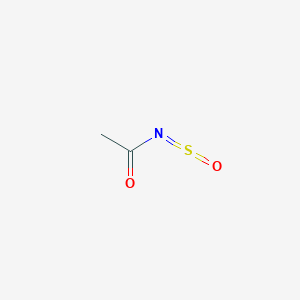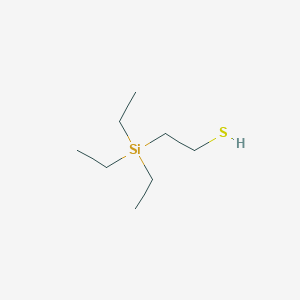![molecular formula C15H18O4 B099740 Diethyl [(3-methylphenyl)methylidene]propanedioate CAS No. 15725-33-4](/img/structure/B99740.png)
Diethyl [(3-methylphenyl)methylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(3-methylphenyl)methylidene]propanedioate is a chemical compound that is commonly used in scientific research. It is also known as Meldrum's acid and has a molecular formula of C12H14O4. This compound is a versatile reagent that can be used in a variety of chemical reactions. In
Mecanismo De Acción
The mechanism of action of diethyl [(3-methylphenyl)methylidene]propanedioate is not well understood. However, it is believed to act as a nucleophile in many reactions. It can also act as a precursor to various reactive intermediates, such as enolates and carbanions.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of diethyl [(3-methylphenyl)methylidene]propanedioate. However, it is known to be relatively non-toxic and has low acute toxicity. It is also not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl [(3-methylphenyl)methylidene]propanedioate has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions. It is also relatively inexpensive and easy to obtain. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous reactions. It is also sensitive to air and moisture and must be stored in a dry and air-free environment.
Direcciones Futuras
There are several future directions for the use of diethyl [(3-methylphenyl)methylidene]propanedioate in scientific research. One potential area of research is the development of new synthetic methodologies using this reagent. Another area of research is the synthesis of new compounds using diethyl [(3-methylphenyl)methylidene]propanedioate as a building block. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion
In conclusion, diethyl [(3-methylphenyl)methylidene]propanedioate is a versatile reagent that has many applications in scientific research. It can be synthesized through the reaction of ethyl acetoacetate and para-tolualdehyde in the presence of a catalytic amount of piperidine. It is commonly used in the synthesis of various compounds and can act as a nucleophile and a precursor to reactive intermediates. While it has several advantages for lab experiments, it also has some limitations. Future research is needed to further explore the potential applications of this compound.
Métodos De Síntesis
Diethyl [(3-methylphenyl)methylidene]propanedioate can be synthesized through the reaction of ethyl acetoacetate and para-tolualdehyde in the presence of a catalytic amount of piperidine. The reaction is typically carried out in anhydrous ethanol at room temperature. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Diethyl [(3-methylphenyl)methylidene]propanedioate is commonly used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds, including heterocyclic compounds, cyclic ethers, and lactones. It can also be used as a building block in the synthesis of more complex organic molecules.
Propiedades
Número CAS |
15725-33-4 |
|---|---|
Nombre del producto |
Diethyl [(3-methylphenyl)methylidene]propanedioate |
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
diethyl 2-[(3-methylphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-7-11(3)9-12/h6-10H,4-5H2,1-3H3 |
Clave InChI |
NDOSDZBQFXJNCH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=CC(=C1)C)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CC(=C1)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



